![molecular formula C21H18FN5OS B2887710 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894049-12-8](/img/structure/B2887710.png)
2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class . These compounds are known for their wide range of bioactivities .
Synthesis Analysis
The synthesis of similar compounds involves the use of intermediate compounds such as 5-((10H-phenothiazin-10-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol . A mild, efficient, and operationally simple one-pot synthesis method has been developed for the synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using 1H NMR, 13C NMR, LCMS mass, FT-IR, and elemental analysis data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are typically carried out at room temperature and involve the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Scientific Research Applications
Anticancer Activity
The triazolopyridazine moiety present in the compound is known to exhibit potential anticancer properties. Research has indicated that derivatives of triazolopyridazine can act as kinase inhibitors, which are crucial in the regulation of cell growth and proliferation . By inhibiting specific kinases, these compounds can prevent the growth of cancer cells, making them valuable in the development of new anticancer therapies.
Antimicrobial and Antifungal Uses
Triazole derivatives have been widely recognized for their antimicrobial and antifungal activities. The compound could be explored for its efficacy against a range of pathogenic microorganisms. This is particularly relevant in the context of increasing resistance to existing antimicrobial agents .
Organic Light Emitting Diodes (OLEDs)
The triazolopyridazine core of the compound can serve as an electron acceptor in OLEDs. This application is based on the ability of such compounds to exhibit thermally activated delayed fluorescence, which is a key property for efficient light emission in OLED technology .
Synthesis of Heterocyclic Compounds
The compound can be used as a precursor in the synthesis of various heterocyclic compounds. These compounds are of significant interest due to their wide range of applications in medicinal chemistry, including as building blocks for drugs with diverse therapeutic effects .
Energetic Materials
Compounds with a triazolopyridazine backbone have been explored for their use in creating very thermally stable energetic materials. These materials are of interest for applications requiring high thermal stability and low sensitivity to impact and friction .
Pharmacological Potentials
The triazole component of the compound is a versatile moiety that can bind with various enzymes and receptors in biological systems. This makes it a valuable entity for the design of drugs with multiple pharmacological potentials, such as antiviral, anti-inflammatory, and analgesic effects .
Mechanism of Action
While the exact mechanism of action for this specific compound is not clear, similar compounds have been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them promising candidates for the development of new-generation anti-TB agents .
Future Directions
properties
IUPAC Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-2-14-7-9-15(10-8-14)17-11-12-19-24-25-21(27(19)26-17)29-13-20(28)23-18-6-4-3-5-16(18)22/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJDNUUKVYCWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.